1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of quinolines It is characterized by the presence of a 4-chloro-3-nitrobenzoyl group attached to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 4-chloro-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as triethylamine.
Major Products Formed
Reduction: 1-(4-amino-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in interactions with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzoic acid: Similar structure but lacks the tetrahydroquinoline ring.
2-(4-chloro-3-nitrobenzoyl)benzoic acid: Contains a benzoic acid moiety instead of the tetrahydroquinoline ring.
Uniqueness
1-(4-chloro-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the 4-chloro-3-nitrobenzoyl group and the tetrahydroquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-8-7-12(10-15(13)19(21)22)16(20)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKRPGVZMRSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644447 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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